molecular formula C17H18Si B8668026 ([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane CAS No. 918540-87-1

([1,1'-Biphenyl]-3-ylethynyl)trimethylsilane

Cat. No. B8668026
M. Wt: 250.41 g/mol
InChI Key: LHQFWIGRLZMKBM-UHFFFAOYSA-N
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Patent
US07452885B2

Procedure details

To a solution of 3-bromo-1,1′-biphenyl (5.06 g, 21.76 mmol) in TEA (20 mL) are added dichlorobis(triphenylphosphine)palladium (0.47 g, 0.65 mmol), copper iodide (0.08 g, 0.44 mmol) and ethynyl(trimethyl)silane (4.62 mL, 32.64 mmol). The reaction mixture is refluxed for 3 h and cooled to room temperature. After evaporation of the solvent, the crude material is purified by chromatography (silica gel, 100% hexane) to afford the title compound (4.81 g, 88%) as an oil. MS (+) EI: 250 M+.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
4.62 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
catalyst
Reaction Step One
Quantity
0.08 g
Type
catalyst
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[C:14]([Si:16]([CH3:19])([CH3:18])[CH3:17])#[CH:15]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I>[C:4]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=[C:2]([C:15]#[C:14][Si:16]([CH3:19])([CH3:18])[CH3:17])[CH:3]=1 |^1:22,41|

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1=CC=CC=C1
Name
Quantity
4.62 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
TEA
Quantity
20 mL
Type
solvent
Smiles
Name
Quantity
0.47 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
0.08 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
the crude material is purified by chromatography (silica gel, 100% hexane)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC(=CC=C1)C#C[Si](C)(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.81 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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